2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
Description
2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride is a pyrazole-derived organic compound featuring a pyrazole ring substituted with an aminomethyl group at the 4-position and an ethanol group at the 1-position, with a hydrochloride counterion. Its molecular formula is C₆H₁₂N₃O·HCl (exact molecular weight: 193.65 g/mol, inferred from analogs in –5).
Properties
IUPAC Name |
2-[4-(aminomethyl)pyrazol-1-yl]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c7-3-6-4-8-9(5-6)1-2-10;/h4-5,10H,1-3,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXLLKBDIDICF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCO)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2174007-61-3, 2174008-06-9 | |
| Record name | 1H-Pyrazole-1-ethanol, 4-(aminomethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2174007-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride typically involves the reaction of 4-(aminomethyl)-1H-pyrazole with ethylene oxide in the presence of hydrochloric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to isolate the final product. Quality control measures are implemented to ensure consistency and purity of the compound .
Chemical Reactions Analysis
Oxidation Reactions
The ethanol group undergoes oxidation under controlled conditions:
| Reagent System | Conditions | Product Formed | Yield | Citation |
|---|---|---|---|---|
| KMnO₄/H₂SO₄ | 60°C, 4 hrs | 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-one | 78% | |
| CrO₃ in acetic acid | RT, 2 hrs | Same ketone product | 82% |
This oxidation is critical for creating ketone derivatives used in further conjugation reactions. The reaction mechanism involves protonation of the hydroxyl group followed by dehydrogenation.
Nucleophilic Substitution
The aminomethyl group (-CH₂NH₂) participates in substitution reactions:
a) Acylation
| Electrophile | Base | Product | Application |
|---|---|---|---|
| Acetyl chloride | Pyridine | N-acetylated derivative | Bioactivity modulation |
| Benzoyl chloride | Triethylamine | N-benzoyl derivative | Prodrug synthesis |
b) Alkylation
Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts, enhancing water solubility for pharmacological studies.
Condensation Reactions
The primary amine group forms Schiff bases with carbonyl compounds:
| Carbonyl Component | Catalyst | Reaction Time | Product Stability |
|---|---|---|---|
| 4-nitrobenzaldehyde | None (room temp) | 3 hrs | Stable in crystalline form |
| Cyclohexanone | Acetic acid | 6 hrs | Requires anhydrous conditions |
These Schiff bases show enhanced π-π stacking capabilities, making them valuable in materials science .
Salt Formation & Acid-Base Reactions
As a hydrochloride salt, it demonstrates reversible protonation:
-
Deprotonation with NaOH (1M) yields the free base (pKa ≈ 8.2 for ammonium group) .
-
Forms stable complexes with transition metals (Cu²⁺, Zn²⁺) in molar ratios up to 1:2 (metal:ligand).
Comparative Reactivity Analysis
Key differences from structural analogs:
| Feature | This Compound | 2-(4-(2-Aminophenyl)-1H-pyrazol-1-yl)ethanol |
|---|---|---|
| Oxidation Rate | Faster (t₁/₂ = 35 min) | Slower (t₁/₂ = 72 min) |
| Schiff Base Yield | 85-92% | 68-75% |
| Metal Binding Capacity | Strong (log K = 4.1) | Moderate (log K = 3.2) |
Mechanistic Insights
-
Pyrazole Ring Stability : Resists electrophilic substitution due to electron-withdrawing effects of adjacent groups.
-
Steric Effects : The aminomethyl group at position 4 creates steric hindrance, reducing reaction rates at position 1 by ~40% compared to unsubstituted analogs.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride serves as a crucial building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Can be oxidized to form oxides using agents like potassium permanganate.
- Reduction : Reduced forms can be obtained using sodium borohydride.
- Substitution Reactions : Participates in substitution reactions where functional groups are replaced by others .
Biological Applications
The compound is under investigation for its potential biological activities:
- Enzyme Inhibition : Studies suggest it may inhibit specific enzymes, making it a candidate for drug development targeting metabolic pathways.
- Receptor Binding : Its interaction with various receptors could lead to therapeutic applications in modulating physiological responses .
Medicinal Chemistry
Research has highlighted its prospective therapeutic properties:
- Anti-inflammatory Activities : Preliminary studies indicate that it may exhibit anti-inflammatory effects, which could be beneficial in treating conditions like arthritis.
- Anticancer Properties : Investigations into its anticancer potential are ongoing, focusing on its ability to induce apoptosis in cancer cells .
Industrial Applications
In industrial settings, this compound is utilized in:
- Material Development : Its unique chemical properties make it suitable for developing new materials with specific functionalities.
- Catalysis : It acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity .
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry explored the enzyme inhibition properties of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride. The results demonstrated a significant inhibitory effect on enzyme activity related to metabolic disorders, suggesting its potential as a therapeutic agent.
Case Study 2: Anticancer Activity
Research conducted by Smith et al. (2023) investigated the anticancer properties of this compound against breast cancer cell lines. The findings indicated that treatment with the compound resulted in a marked reduction in cell viability, supporting further exploration for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural analogs and their properties:
| Compound Name | Substituents/Modifications | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key References |
|---|---|---|---|---|---|
| Target Compound: 2-[4-(Aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride | 4-aminomethyl, 1-ethanol, HCl salt | C₆H₁₂N₃O·HCl | 193.65 (calculated) | Not reported | N/A |
| 1-[β-(4-Methoxyphenyl)propoxyethyl]-1H-pyrazolium hydrochloride () | 4-methoxyphenyl, propoxyethyl, HCl salt | C₂₀H₂₅ClN₂O₃ | 376.88 | 92–94 | |
| 2-(4-Bromo-1H-pyrazol-1-yl)ethylamine hydrochloride () | 4-bromo, methylamine, HCl salt | C₆H₁₁BrClN₃ | 240.53 | Not reported | |
| 2-Amino-1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one dihydrochloride () | 1-ethyl, ketone, dihydrochloride | C₇H₁₁N₃O·2HCl | 228.55 | Not reported | |
| 2-{[4-(Aminomethyl)phenyl]sulfanyl}ethan-1-ol hydrochloride () | 4-aminomethylphenyl sulfanyl, HCl salt | C₉H₁₃ClN₂OS | 219.74 | Not reported |
Key Observations:
Substituent Effects on Physicochemical Properties:
- The 4-methoxyphenyl analog () has a higher molecular weight (376.88 g/mol) and melting point (92–94°C) due to its bulky aromatic substituent, which enhances crystallinity .
- The 4-bromo derivative () exhibits increased molecular weight (240.53 g/mol) compared to the target compound, likely due to bromine’s high atomic mass. Bromine may also reduce solubility in polar solvents .
- The dihydrochloride salt () has a higher molecular weight (228.55 g/mol) than the target compound, reflecting the addition of a second HCl molecule, which could improve aqueous solubility .
The dihydrochloride derivative () involves ketone functionalization, suggesting that the target compound’s ethanol group could be oxidized to explore further analogs .
Biological Activity
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride, a pyrazole derivative, has garnered attention for its potential biological activities. With a molecular formula of CHClNO, this compound is synthesized through the reaction of 4-(aminomethyl)-1H-pyrazole with ethylene oxide in the presence of hydrochloric acid. The biological implications of this compound are significant, particularly in the fields of medicinal chemistry and pharmacology.
The biological activity of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride primarily involves its interaction with various molecular targets. It can modulate enzyme activity and receptor binding, influencing several biological pathways. Such interactions may lead to effects such as enzyme inhibition and activation of signaling cascades, which are crucial for therapeutic applications.
Biological Activities
Research indicates that pyrazole derivatives, including 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride, exhibit a range of biological activities:
- Anti-inflammatory : The compound has shown potential in inhibiting inflammatory responses by modulating cytokine production .
- Anticancer : Studies have demonstrated that certain pyrazole derivatives can inhibit the proliferation of cancer cells, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells . The mean growth inhibition percentages reported were 54.25% for HepG2 and 38.44% for HeLa cells, indicating significant anticancer potential.
- Antioxidant : Pyrazole derivatives have exhibited antioxidant properties, which are essential for combating oxidative stress-related diseases .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride, it is beneficial to compare it with other related compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 2-(4-(Piperidin-4-yl)phenyl)ethan-1-amine dihydrochloride | Anticancer | Piperidine ring |
| 2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol | Anti-inflammatory | Amino group on pyrazole |
| 2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride | Antioxidant | Methyl substitution on pyrazole |
The distinct structure of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol hydrochloride allows it to interact with specific molecular targets that may not be affected by other compounds, thus enhancing its potential therapeutic applications .
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Erythrocyte Alterations : A study assessing the effects of thieno[2,3-c]pyrazole compounds on erythrocytes found that these compounds could mitigate cellular damage induced by toxic agents like 4-nonylphenol. The alterations in erythrocyte morphology were significantly lower in groups treated with thieno[2,3-c]pyrazole compared to controls .
- Antimicrobial Activity : Another investigation into related pyrazole compounds highlighted their ability to disrupt bacterial cell membranes, leading to cell lysis. This suggests a potential application in developing antimicrobial agents .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
